1-(2,3-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
1-(2,3-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative featuring a 2,3-dimethoxyphenyl group linked via a urea bridge to a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline moiety. The 2,3-dimethoxyphenyl substituent contributes electron-donating effects, while the propylsulfonyl group on the tetrahydroquinoline ring enhances solubility and modulates steric interactions.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-4-13-30(26,27)24-12-6-7-15-14-16(10-11-18(15)24)22-21(25)23-17-8-5-9-19(28-2)20(17)29-3/h5,8-11,14H,4,6-7,12-13H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXICHOFLWQBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available research.
Synthesis
The synthesis of this compound typically involves the coupling of 2,3-dimethoxyphenyl derivatives with propylsulfonyl-substituted tetrahydroquinolines. The process often employs standard organic reactions such as nucleophilic substitutions and coupling reactions under controlled conditions to ensure high yields and purity.
The compound exhibits multifaceted biological activities, primarily through its interaction with various enzymes and receptors. It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial targets in neurodegenerative diseases like Alzheimer's.
Inhibitory Potency
Recent studies have reported the following IC50 values for the compound's inhibitory effects:
- AChE : IC50 = 0.28 µM (eeAChE), 0.34 µM (hAChE)
- MAO-A : IC50 = 0.91 µM
- MAO-B : IC50 = 2.81 µM
These values indicate that the compound has a strong inhibitory effect on both AChE and MAOs, making it a candidate for further development in treating Alzheimer's disease .
Study 1: Neuroprotective Effects
In vitro studies using PC12 cells demonstrated that the compound could cross the blood-brain barrier (BBB) and exhibited no cytotoxicity at concentrations below 12.5 µM. This suggests that it may be safe for use in therapeutic applications targeting central nervous system disorders .
Study 2: Acute Toxicity Assessment
Acute toxicity studies performed on mice indicated that even at high doses (up to 2500 mg/kg), the compound did not show significant toxicity. This is a critical factor for potential clinical applications .
Comparative Analysis of Biological Activities
| Compound | AChE Inhibition (IC50) | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) | BBB Penetration | Cytotoxicity |
|---|---|---|---|---|---|
| 1-(2,3-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | 0.28 µM / 0.34 µM | 0.91 µM | 2.81 µM | Yes | Low |
| Compound A | X µM | Y µM | Z µM | No | High |
| Compound B | P µM | Q µM | R µM | Yes | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several urea derivatives and heterocyclic systems. Below is a comparative analysis based on substituent variations, physicochemical properties, and inferred pharmacological profiles:
Key Observations:
Substituent Impact on Physicochemical Properties :
- The 2,3-dimethoxyphenyl group in the target compound likely increases lipophilicity compared to the tetrahydropyran-substituted analog (CAS 2034571-73-6), which may improve membrane permeability but reduce aqueous solubility .
- Sulfonyl vs. Carbonyl Linkers : The propylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the carbonyl-based linkers in compounds like 6e .
The benzothiazole and adamantane moieties in patent-derived analogs (e.g., Example 24) demonstrate enhanced binding affinity to ATP-binding pockets, a feature that could guide optimization of the target compound’s sulfonyl group .
Synthetic Feasibility: The target compound’s synthesis likely parallels methods used for CAS 2034571-73-6, involving sulfonylation of tetrahydroquinoline followed by urea bridge formation . In contrast, phthalazine derivatives like 6e require Pd-catalyzed cross-coupling steps, which may limit scalability .
Research Findings and Data Gaps
- Pharmacological Data : Patent examples (e.g., Table 1–5) report IC50 values for urea derivatives in kinase assays, but specific data for the target compound remains unreleased .
- Thermal Stability : The absence of melting point data for the target compound contrasts with the well-documented thermal profiles of 6e–6g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
